molecular formula C16H13ClN2O2 B186183 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- CAS No. 84501-73-5

1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-

Cat. No. B186183
CAS RN: 84501-73-5
M. Wt: 300.74 g/mol
InChI Key: YRLWTVJREYZUKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Olaparib, which is a PARP inhibitor that is used in cancer treatment. However,

Mechanism Of Action

The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is through the inhibition of PARP. PARP is an enzyme that is involved in repairing damaged DNA. When PARP is inhibited, cancer cells with defects in DNA repair mechanisms are unable to repair their DNA and eventually die.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] are primarily related to its inhibition of PARP. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms. However, there may also be off-target effects of Olaparib that are not yet fully understood.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] in lab experiments is its specificity for PARP inhibition. This allows for targeted inhibition of cancer cells with defects in DNA repair mechanisms. However, one limitation of Olaparib is that it may not be effective in all types of cancer cells.

Future Directions

There are several future directions for research on 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]. One area of research is in the development of new PARP inhibitors that are more effective than Olaparib. Another area of research is in the identification of biomarkers that can predict which cancer patients are most likely to respond to PARP inhibitors. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is typically achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methylaniline with formaldehyde to produce 3-chloro-4-methylbenzyl alcohol. The next step involves the reaction of the benzyl alcohol with phthalic anhydride to produce the desired compound.

Scientific Research Applications

1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Olaparib has been shown to be effective in inhibiting the activity of PARP, which is an enzyme that is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms.

properties

CAS RN

84501-73-5

Product Name

1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-[(3-chloro-4-methylanilino)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3

InChI Key

YRLWTVJREYZUKS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl

Other CAS RN

84501-73-5

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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